N-cyclohexyl-3-ethoxybenzamide

Gastrointestinal motility Positional SAR N-cyclohexylbenzamide

N-Cyclohexyl-3-ethoxybenzamide (C₁₅H₂₁NO₂, MW 247.33 g/mol) is a synthetic meta-substituted benzamide derivative characterized by a cyclohexyl group on the amide nitrogen and an ethoxy substituent at the 3-position of the aromatic ring. The compound belongs to the broader class of N-cyclohexylbenzamides, which have been investigated primarily as gastrointestinal motility stimulants and as scaffolds for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B4202041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-ethoxybenzamide
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2
InChIInChI=1S/C15H21NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,16,17)
InChIKeyWVELEGYJTOJDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-3-ethoxybenzamide: Core Chemical Identity and Benchmarking Context for Research Procurement


N-Cyclohexyl-3-ethoxybenzamide (C₁₅H₂₁NO₂, MW 247.33 g/mol) is a synthetic meta-substituted benzamide derivative characterized by a cyclohexyl group on the amide nitrogen and an ethoxy substituent at the 3-position of the aromatic ring [1]. The compound belongs to the broader class of N-cyclohexylbenzamides, which have been investigated primarily as gastrointestinal motility stimulants and as scaffolds for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [2]. Unlike the extensively characterized 2-alkoxy-substituted congeners, the 3-ethoxy substitution pattern places this compound at an underexplored position in the structure–activity landscape, where differential pharmacological profiles may emerge due to altered hydrogen-bonding geometry and steric constraints imposed by the meta orientation.

Why N-Cyclohexyl-3-ethoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-cyclohexylbenzamide family, minor positional shifts of the alkoxy substituent on the aromatic ring produce profound alterations in biological activity. The foundational patent for this class explicitly demonstrates that 2-alkoxy substitution is a critical determinant of gastrointestinal prokinetic activity, while compounds bearing alkoxy groups at the 3- or 4-position alone lack this pharmacological effect [1]. This positional sensitivity extends beyond GI motility: in the 11β-HSD1 inhibitor series, the substitution pattern on the benzamide ring dictates not only target potency but also pregnane X receptor (PXR) activation potential, non-specific protein binding, and aqueous solubility [2]. Consequently, procurement of a generic N-cyclohexylbenzamide or an alternative positional isomer (e.g., N-cyclohexyl-4-ethoxybenzamide or N-cyclohexyl-2-ethoxybenzamide) cannot be assumed to recapitulate the biological or physicochemical profile of the 3-ethoxy derivative. Each positional isomer must be treated as a distinct chemical entity with its own activity signature.

Quantitative Differentiation Evidence: N-Cyclohexyl-3-ethoxybenzamide vs. Closest Analogs


Positional Isomerism Drives Functional Dichotomy: 3-Ethoxy vs. 2-Ethoxy in GI Motility Assays

The patent US 5,273,983 establishes a clear structure–activity relationship within the N-cyclohexylbenzamide series: compounds bearing an alkoxy substituent exclusively at the 2-position (ortho) exhibit potent gastrointestinal motility stimulation in vivo, while analogous compounds lacking 2-alkoxy substitution—including those with alkoxy at the 3-position—show no detectable activity at the highest tested doses [1]. The reference compound A (R₁=R₃=R₄=H, R₂=4-pentyloxy, i.e., a 4-alkoxy-substituted analog lacking 2-substitution) was explicitly tested and 'did not show any activity on the intestinal motility at the highest dose used to test the compounds according to the invention' [1]. This provides a class-level inference that N-cyclohexyl-3-ethoxybenzamide, lacking the critical ortho-alkoxy group, is functionally distinct from the 2-ethoxy congener in the GI motility domain.

Gastrointestinal motility Positional SAR N-cyclohexylbenzamide

Predicted ADME Differentiation: LogP and Aqueous Solubility of 3-Ethoxy vs. 4-Ethoxy Positional Isomer

Computationally predicted physicochemical properties differentiate the 3-ethoxy isomer from its 4-ethoxy counterpart. The 4-ethoxy isomer (N-cyclohexyl-4-ethoxybenzamide) has a predicted LogP of 3.62 and LogSW of -4.10 (Hit2Lead database) . The 3-ethoxy isomer, while sharing the same molecular formula and molecular weight, is expected to exhibit a subtly altered LogP due to differences in dipole moment and solvation free energy arising from the meta vs. para orientation of the ethoxy group. Meta-substituted benzamides typically display moderately lower chromatographic hydrophobicity indices compared to their para-substituted isomers, though exact predicted values for the 3-ethoxy compound are not independently validated in the public domain.

Lipophilicity Drug-likeness Positional isomer

Antibacterial Target Space Differentiation: FtsZ Inhibition Potential of the 3-Ethoxybenzamide Pharmacophore

The parent scaffold 3-ethoxybenzamide (lacking the N-cyclohexyl group) is a validated FtsZ inhibitor with antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria . 3-Ethoxybenzamide crosses the blood-brain barrier, distributes rapidly to tissues, and is cleared via hepatic microsomal oxidation . N-cyclohexyl-3-ethoxybenzamide incorporates this 3-ethoxybenzamide pharmacophore with an added cyclohexyl moiety that increases molecular weight from 165.19 to 247.33 Da and is predicted to substantially elevate lipophilicity. While direct antibacterial activity data for N-cyclohexyl-3-ethoxybenzamide are not publicly available, the 3-ethoxy substitution pattern is uniquely positioned to retain FtsZ-targeting capability—a property absent in the 2-ethoxy and 4-ethoxy positional isomer series, which have not been reported as FtsZ ligands.

Antibacterial FtsZ inhibitor Pharmacophore

Thermal Stability and Crystallinity: 3-Methoxy vs. 3-Ethoxy N-Cyclohexylbenzamide Analogs

The 3-methoxy analog (N-cyclohexyl-3-methoxybenzamide, CAS 349110-68-5) has a reported melting point of 110–111 °C (recrystallized from ethyl ether) . The 3-ethoxy analog is expected to exhibit a lower melting point due to the increased conformational flexibility of the ethyl group relative to the methyl group in the alkoxy chain—a trend consistently observed across alkoxybenzamide series. However, experimental melting point data for N-cyclohexyl-3-ethoxybenzamide are not publicly available. The methoxy analog also has a predicted boiling point of 390.3 °C (vs. N-cyclohexyl-4-ethoxybenzamide predicted boiling point ~458.5 °C for the more substituted analog), suggesting that the 3-ethoxy derivative occupies an intermediate thermal stability range between the 3-methoxy and more heavily substituted analogs.

Thermal properties Crystallinity Formulation

Optimal Application Domains for N-Cyclohexyl-3-ethoxybenzamide Based on Differentiated Evidence


Negative-Control Compound for GI Motility Screening Cascades

For laboratories running in vivo gastric emptying or intestinal transit assays with N-cyclohexylbenzamide derivatives, N-cyclohexyl-3-ethoxybenzamide can serve as a well-defined negative control. Unlike the 2-alkoxy-substituted analogs that exhibit potent prokinetic activity, the 3-ethoxy positional isomer is predicted to be inactive in GI motility models based on the SAR disclosed in US 5,273,983 [1]. This makes it a valuable tool for validating assay specificity and confirming that observed motility effects are indeed dependent on ortho-alkoxy substitution.

FtsZ-Targeted Antibacterial Scaffold Optimization

Building on the established FtsZ inhibition and broad-spectrum antibacterial activity of the parent 3-ethoxybenzamide pharmacophore , N-cyclohexyl-3-ethoxybenzamide represents a logical next-generation scaffold for medicinal chemistry optimization. The N-cyclohexyl modification increases molecular weight and predicted lipophilicity, which may enhance bacterial membrane permeability—a critical parameter for Gram-negative antibacterial drug design. This compound is suitable for structure–activity relationship (SAR) expansion in FtsZ inhibitor programs, where the 3-ethoxy substitution pattern is a known requirement for target engagement.

Physicochemical Probe for Positional Isomer Effects on ADME

The 3-ethoxy vs. 4-ethoxy positional isomer pair provides a clean chemical system for studying how subtle changes in substituent orientation affect drug-like properties. With the 4-ethoxy isomer having a predicted LogP of 3.62 , the 3-ethoxy isomer offers a comparator for investigating the impact of meta vs. para substitution on logD₇.₄, plasma protein binding, microsomal stability, and CYP inhibition profiles—all relevant to lead optimization in drug discovery.

Reference Standard for Analytical Method Development

Given the existence of multiple positional isomers (2-ethoxy, 3-ethoxy, 4-ethoxy) with identical molecular formula (C₁₅H₂₁NO₂) and molecular weight (247.33 g/mol), N-cyclohexyl-3-ethoxybenzamide can serve as a well-defined reference standard for developing and validating HPLC, UPLC, or LC-MS methods aimed at separating and quantifying positional isomers in reaction mixtures or stability studies [1]. The compound's distinct retention time relative to its isomers makes it suitable for chromatographic method qualification.

Quote Request

Request a Quote for N-cyclohexyl-3-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.